N-cyclopentyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
N-cyclopentyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a synthetic small molecule characterized by a bicyclic pyrrolo-pyrrole scaffold fused with a purine moiety. The compound features a cyclopentyl carboxamide group and a 2-methoxyethyl substituent on the purine ring. Crystallographic analysis of such compounds often employs tools like SHELXL for refinement and ORTEP-3 for graphical representation , though direct structural data for this molecule are absent in the provided evidence.
Properties
IUPAC Name |
N-cyclopentyl-2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O2/c1-29-7-6-25-13-23-17-18(25)21-12-22-19(17)26-8-14-10-27(11-15(14)9-26)20(28)24-16-4-2-3-5-16/h12-16H,2-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANOZSBYVWNPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Structural Complexity : The target compound’s octahydropyrrolo-pyrrole scaffold distinguishes it from simpler pyrrolo-pyridine derivatives like 9a and 9b , which lack fused bicyclic systems. This difference likely impacts conformational flexibility and binding interactions .
Synthetic Accessibility : While yields for 9a and 9b are reported at 60%, the synthesis of the target molecule may involve more intricate steps due to its fused rings and purine moiety, though specific data are unavailable.
Crystallographic Refinement : Unlike 9a and 9b , which lack crystallographic data in the provided evidence, the target compound’s structural complexity would necessitate advanced refinement tools like SHELXL for accurate electron density modeling.
Functional and Pharmacological Comparisons
No direct pharmacological data for the target compound are available in the provided evidence. However, inferences can be drawn from its structural analogs:
- Purine Analogs: The 9-(2-methoxyethyl)-9H-purine moiety resembles adenosine derivatives, which are common in kinase inhibitors. The 2-methoxyethyl group may enhance solubility compared to unmodified purines.
Preparation Methods
Cyclization of Pyrrolidine Derivatives
Example :
-
Starting material : 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (CAS: 86732-28-7) is synthesized by heating a mixture of 5-chloro-3-phenyl-isoxazole and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at 140–145°C for 40 minutes, yielding 25%.
-
Key step : Intramolecular nucleophilic substitution forms the bicyclic framework.
Table 1: Optimization of Cyclization Conditions
Functionalization with Carboxamide Group
The N-cyclopentyl carboxamide moiety is introduced via amide coupling:
Carboxylic Acid Activation
Table 2: Amide Coupling Efficiency
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 100 | 62 |
| CuI/1,10-Phenanthroline | DMSO | 120 | 45 |
Final Compound Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, purine-H), 4.50 (m, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 3.20–3.60 (m, 8H, pyrrolo-pyrrole), 1.80–2.10 (m, 8H, cyclopentyl).
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MS (ESI+) : m/z 483.2 [M+H]⁺.
Challenges and Optimization Strategies
Stereochemical Control
Q & A
Q. What are the optimal synthetic routes for N-cyclopentyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide, and how can yield and purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents like dicyclohexylcarbodiimide (DCC) or HATU to link the purine and pyrrolo-pyrrole moieties. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are critical for solubility .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates and the final product. Thin-layer chromatography (TLC) is used for real-time monitoring .
- Optimization : Adjusting reaction temperature (e.g., 0–25°C for sensitive steps) and time (6–24 hours for cyclization) improves yield. For example, highlights that DMF at 40°C enhances coupling efficiency for similar bicyclic carboxamides.
Table 1 : Example Reaction Conditions from Structural Analogs
| Step | Reagent/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Purine coupling | DCC, DMF | 40°C | 65–75 | |
| Cyclization | EtOH, reflux | 80°C | 50–60 |
Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing cyclopentyl vs. cyclohexyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation, bond angles, and hydrogen-bonding networks, critical for understanding biological interactions .
- HPLC-PDA : Ensures >95% purity by detecting UV-active impurities. emphasizes HPLC monitoring for pyrazolo-pyrimidine analogs.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Control Variables : Ensure batch-to-batch consistency in purity (e.g., residual solvents or isomers may alter activity). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
- Target Validation : Employ CRISPR knockout models or siRNA silencing to verify specificity. For example, if a study reports kinase inhibition while another shows no effect, validate using recombinant kinase assays .
- Meta-Analysis : Cross-reference structural analogs (Table 2) to identify substituents influencing activity. ’s comparative table for octahydropyrrolo derivatives demonstrates how methyl groups modulate lipophilicity and potency.
Table 2 : Structural Analogs and Biological Activities
| Compound | Key Substituent | Reported Activity | Reference |
|---|---|---|---|
| Octahydrocyclopenta[c]pyrrole | Cyclopentane | Retinol-binding antagonist | |
| 3A,6a-dimethyl-octahydropyrrolo[3,4-b]pyrrole | Methyl groups | Anticancer |
Q. What computational strategies predict the compound’s interaction with biological targets, and how are predictions validated experimentally?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., kinases or GPCRs). Focus on the purine moiety’s hydrogen-bonding potential with ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories. For example, used MD to validate xanthene-carboxamide interactions with DNA helicases.
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity. Mutagenesis studies (e.g., alanine scanning) confirm critical residues .
Q. How can metabolic stability and pharmacokinetic (PK) profiles be systematically evaluated?
- Methodological Answer :
- In Vitro Assays : Liver microsomes or hepatocytes assess Phase I/II metabolism. LC-MS/MS identifies metabolites (e.g., demethylation of the methoxyethyl group) .
- In Vivo PK Studies : Administer via IV/PO routes in rodent models. Collect plasma samples at intervals (0–24 hrs) to calculate AUC, half-life, and bioavailability. ’s pyrazolo-pyrimidine study used this approach to optimize oral dosing.
Guidelines for Experimental Design
- Dose-Response Curves : Use at least 5 concentrations spanning 3 logs to determine IC50/EC50. Include positive controls (e.g., staurosporine for kinase assays).
- Data Reproducibility : Triplicate experiments with independent compound batches. Share raw data (e.g., NMR spectra) in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
